REACTION_CXSMILES
|
C(=O)/C=C/C.[CH2:6]([O:8][CH:9]([O:13][CH2:14][CH3:15])/[CH:10]=[CH:11]/[CH3:12])[CH3:7].C(OCC)(OCC)OCC.[N+]([O-])([O-])=O.[NH4+]>CCO.CCOC(C)=O>[CH2:6]([O:8][CH:9]([O:13][CH2:14][CH3:15])[CH:10]=[CH:11][CH3:12])[CH3:7] |f:0.1,3.4|
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Name
|
|
Quantity
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23.64 mL
|
Type
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reactant
|
Smiles
|
C(\C=C\C)=O.C(C)OC(\C=C\C)OCC
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Name
|
|
Quantity
|
57.02 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with saturated sodium bicarbonate solution (40 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was back extracted with EtOAc (20 mL)
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Type
|
WASH
|
Details
|
The combined organics were washed with brine (40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |